
2-Bromopropionyl chloride
Overview
Description
2-Bromopropionyl chloride is an organic compound with the chemical formula C3H4BrClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropionyl chloride can be synthesized through the acylation of propionic acid with thionyl chloride, followed by bromination. The reaction involves the following steps:
Acylation: Propionic acid reacts with thionyl chloride to form propionyl chloride.
Bromination: The propionyl chloride is then treated with bromine in the presence of red phosphorus to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
- Reacting propionic acid with thionyl chloride under controlled temperature and pressure conditions.
- Adding red phosphorus and bromine to the reaction mixture.
- Purifying the product through distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropionyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with various organic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents like dichloromethane, chloroform, and ether.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Pharmaceutical Applications
2-Bromopropionyl chloride serves as a crucial intermediate in the pharmaceutical industry. Its applications include:
- Synthesis of Anti-inflammatory Drugs : It is used in the preparation of naproxen, a widely used anti-inflammatory medication .
- Cholesterol-lowering Agents : It is involved in synthesizing clofibric acid, fenofibrate, gemfibrozil, and bezafibrate, which are used to manage cholesterol levels .
- Polymerization Initiators : The compound has been utilized to create cellulose macroinitiators for homogeneous atom transfer radical polymerization, facilitating the development of advanced polymeric materials .
Agrochemical Applications
In the agrochemical sector, this compound is instrumental in synthesizing various pesticides:
- Herbicides : It plays a role in producing diflufenican, an herbicide effective against broadleaf weeds in crops like wheat and barley .
- Fungicides : The synthesis of azoxystrobin, a fungicide used to combat fungal diseases in crops such as corn and soybeans, is another critical application .
Case Study 1: Enhanced Material Properties
A study demonstrated that incorporating 2-bromopropionyl esterified cellulose nanofibrils into polyurethane formulations significantly improved mechanical properties. The resultant materials exhibited over three times increased modulus and nearly four times higher strength compared to traditional formulations. This enhancement was attributed to optimized covalent bonding and increased hydrogen-bonding interactions within the polymer matrix .
Case Study 2: X-ray Contrast Agents
Research involving iodine-containing polyesters highlighted the use of this compound in synthesizing new materials with enhanced X-ray contrast properties. The process involved controlled reactions that resulted in polymers suitable for medical imaging applications .
Mechanism of Action
The mechanism of action of 2-bromopropionyl chloride involves its ability to act as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This property makes it useful in the synthesis of various bioactive compounds and enzyme inhibitors .
Comparison with Similar Compounds
- 2-Bromopropanoic acid chloride
- 2-Bromopropanoic acid
- 2-Bromopropanoyl chloride
Comparison: 2-Bromopropionyl chloride is unique due to its specific reactivity and applications in organic synthesis. Compared to 2-bromopropanoic acid, it is more reactive and can participate in a wider range of chemical reactions. Its chloride group makes it a more potent acylating agent compared to its acid counterpart .
Biological Activity
2-Bromopropionyl chloride (CAS Number: 7148-74-5) is an organobromine compound that plays a significant role in organic synthesis and has various biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, reactivity, and potential applications in biomedical research.
- Molecular Formula : C₃H₄BrClO
- Molecular Weight : 171.42 g/mol
- Boiling Point : 131–133 °C
- Density : 1.700 g/cm³
- Flash Point : 51 °C
Synthesis and Reactivity
This compound is synthesized through the reaction of propionic acid with phosphorus tribromide and thionyl chloride. This compound is highly reactive due to the presence of the bromine atom, making it useful for various chemical transformations.
Table 1: Synthesis Pathways for this compound
Method | Reagents | Conditions |
---|---|---|
Reaction with Propionic Acid | PBr₃, SOCl₂ | Room temperature |
Esterification | Cellulose, DMF | Ultrasonication |
1. Polymer Chemistry
This compound has been utilized in the synthesis of cellulose macroinitiators for controlled radical polymerization. It can facilitate the formation of cellulose nanofibrils (CNFs) that exhibit enhanced mechanical properties when used as fillers in polyurethane matrices.
Case Study : A study demonstrated that cellulose nanofibrils esterified with this compound showed a significant increase in modulus and strength when incorporated into polyurethane composites, indicating improved material performance due to enhanced hydrogen bonding interactions .
2. Fluorescence Probes
This compound has been employed as a fluorescence probe for fatty acids, which can be beneficial in biological studies to monitor lipid interactions and cellular responses. The reactivity of this compound allows it to label fatty acids effectively, providing insights into their biological roles .
3. Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. Its ability to modify cell wall components makes it a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to react with nucleophiles such as amino acids and hydroxyl groups in biomolecules. This reactivity can lead to modifications that alter the biological function of these molecules.
Safety and Handling
Due to its corrosive nature and potential health hazards (causing severe skin burns and eye damage), proper safety measures must be taken when handling this compound. Personal protective equipment (PPE) such as gloves and goggles should be used, and it should be stored under inert gas conditions to prevent moisture absorption .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-bromopropionyl chloride in synthetic reactions?
- This compound is moisture-sensitive, corrosive, and reacts violently with water or alcohols. Always use inert conditions (e.g., nitrogen atmosphere) and anhydrous solvents. Wear impervious gloves, goggles, and protective clothing to avoid skin/eye contact . Storage should be in airtight containers under dry, cool conditions.
Q. What is a standard procedure for synthesizing esters using this compound?
- A typical method involves dropwise addition of this compound to alcohols (e.g., isopropanol/tert-butanol) in toluene under nitrogen at 0°C. After stirring at room temperature, the mixture is quenched with water, extracted with ethyl acetate, and washed with sodium bicarbonate and brine. The organic layer is dried (Na₂SO₄) and concentrated to yield the ester .
Q. How can this compound be purified after synthesis?
- Unreacted thionyl chloride (used in its synthesis from 2-bromopropionic acid) is removed via vacuum distillation. Further purification can be achieved through fractional distillation under reduced pressure (boiling point: 131–133°C at 760 mmHg) .
Advanced Research Questions
Q. How does this compound function as a macroinitiator in atom transfer radical polymerization (ATRP)?
- The bromide group in this compound acts as a leaving group, enabling initiation of ATRP. For example, it acylates cellulose in ionic liquids (e.g., 1-allyl-3-methylimidazolium chloride) to form macroinitiators. These initiate controlled polymerization of acrylates, yielding polymers with narrow molecular weight distributions .
Q. What strategies optimize the reaction of this compound with nucleophiles (e.g., amines or alcohols)?
- Key factors include:
- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., hydrolysis).
- Stoichiometry : Excess nucleophile (1.2–1.5 equiv) ensures complete conversion.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity with amines, while toluene is preferred for alcohols to reduce hydrolysis .
Q. How can the end-group modification of polymers with this compound influence material properties?
- Grafting this compound to polymer termini (e.g., poly(L-lactide) or cellulose) introduces bulky, polar groups that alter crystallization kinetics. For example, PLLA with 2-bromopropionyl end groups exhibits reduced chain mobility, lower cold crystallization temperatures, and enhanced nucleation density during isothermal crystallization .
Q. Analytical and Contradiction Resolution
Q. What analytical techniques validate successful functionalization with this compound?
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br) confirm acylation.
- NMR : In ¹H NMR, the methylene protons adjacent to the carbonyl appear as a triplet at δ 3.5–4.0 ppm.
- Elemental analysis : Bromine content should match theoretical values .
Q. How should researchers address contradictions in reported reaction yields for this compound-based syntheses?
- Variability often stems from moisture exposure or incomplete removal of byproducts (e.g., HCl). Replicate reactions under strict anhydrous conditions and optimize workup steps (e.g., multiple brine washes). Cross-validate results using TLC or GC-MS to identify unreacted starting materials .
Q. Applications in Drug Development and Materials Science
Q. What role does this compound play in synthesizing photolabile linkers for solid-phase peptide synthesis?
- It acylates resins (e.g., phenacyl handles) to create acid-labile bonds. After peptide chain elongation, UV irradiation cleaves the linker, releasing the peptide with high purity (~70% yield) .
Q. How does this compound enhance the biological activity of polymer-drug conjugates?
- Conjugation via this compound improves drug solubility and bioavailability. For instance, grafting guanosine to chitosan using this reagent increases antitumor activity by 40% in murine models, attributed to sustained drug release and enhanced cellular uptake .
Q. Troubleshooting
Q. Why might bromine displacement reactions with this compound fail in aqueous media?
- Hydrolysis competes with nucleophilic substitution. Use biphasic systems (e.g., DMF-water with K₂CO₃) to stabilize the acyl chloride while allowing SN2 reactions. Alternatively, employ phase-transfer catalysts .
Q. How can side reactions during esterification with this compound be minimized?
- Pre-dry solvents (e.g., molecular sieves in toluene) and reagents. Add pyridine as an HCl scavenger to prevent acid-catalyzed decomposition .
Properties
IUPAC Name |
2-bromopropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMODDEIHYPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871183 | |
Record name | 2-Bromopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-74-5 | |
Record name | 2-Bromopropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopropionyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7148-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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